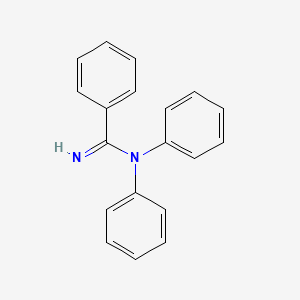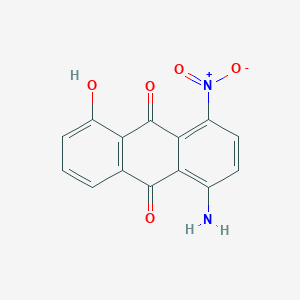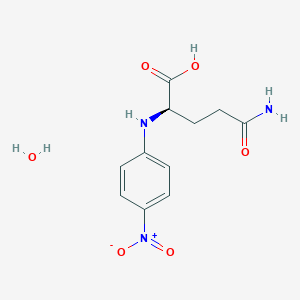
(4-Nitrophenyl)-D-glutaminehydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)-D-glutaminehydrate is a chemical compound that features a nitrophenyl group attached to a D-glutamine moiety, with an additional hydrate component
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)-D-glutaminehydrate typically involves the reaction of 4-nitrophenol with D-glutamine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine (TEA) in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out at room temperature with constant stirring for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can also reduce the production time and improve the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Nitrophenyl)-D-glutaminehydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the breakdown of the amide bond and formation of 4-nitrophenol and D-glutamine.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-aminophenyl-D-glutaminehydrate.
Hydrolysis: 4-nitrophenol and D-glutamine.
Substitution: Various substituted phenyl-D-glutamine derivatives.
Applications De Recherche Scientifique
(4-Nitrophenyl)-D-glutaminehydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in enzyme assays to study the activity of enzymes that can hydrolyze amide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)-D-glutaminehydrate involves its interaction with specific molecular targets, such as enzymes. The nitrophenyl group can act as a leaving group in enzymatic reactions, facilitating the hydrolysis of the amide bond. This interaction can inhibit the activity of certain enzymes, making it useful in studying enzyme kinetics and developing enzyme inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenyl acetate: Used in similar enzymatic assays but with an acetate group instead of a glutamine moiety.
4-Nitrophenyl chloroformate: Utilized as a coupling reagent in organic synthesis.
4-Nitrophenyl butyrate: Another compound used in enzyme assays with a butyrate group.
Uniqueness
(4-Nitrophenyl)-D-glutaminehydrate is unique due to the presence of the D-glutamine moiety, which imparts specific biochemical properties and makes it particularly useful in studying enzymes that interact with glutamine derivatives. Its hydrate form also influences its solubility and stability, making it distinct from other nitrophenyl compounds.
Propriétés
Formule moléculaire |
C11H15N3O6 |
|---|---|
Poids moléculaire |
285.25 g/mol |
Nom IUPAC |
(2R)-5-amino-2-(4-nitroanilino)-5-oxopentanoic acid;hydrate |
InChI |
InChI=1S/C11H13N3O5.H2O/c12-10(15)6-5-9(11(16)17)13-7-1-3-8(4-2-7)14(18)19;/h1-4,9,13H,5-6H2,(H2,12,15)(H,16,17);1H2/t9-;/m1./s1 |
Clé InChI |
INUJXIXXPNQEJX-SBSPUUFOSA-N |
SMILES isomérique |
C1=CC(=CC=C1N[C@H](CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
SMILES canonique |
C1=CC(=CC=C1NC(CCC(=O)N)C(=O)O)[N+](=O)[O-].O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


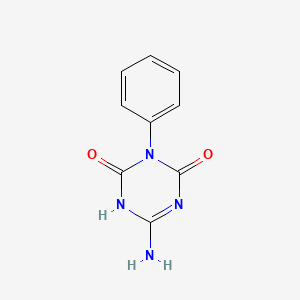
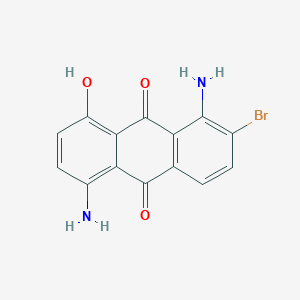
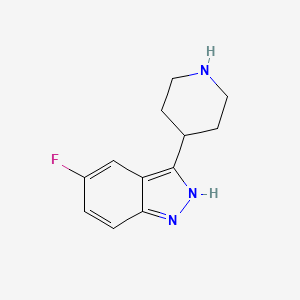
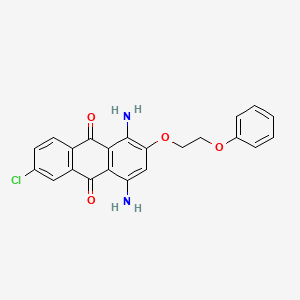
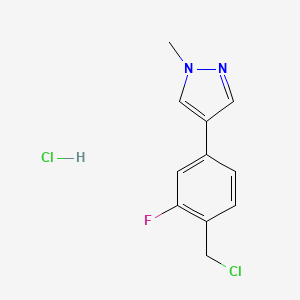
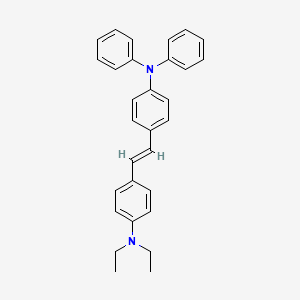
![[2,3'-Bipyridine]-2'-carbaldehyde](/img/structure/B13133990.png)
![3-Hydroxy-2,3-dimethylbutan-2-yl 2-(2-((butylamino)methyl)-5-fluorophenyl)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13133993.png)
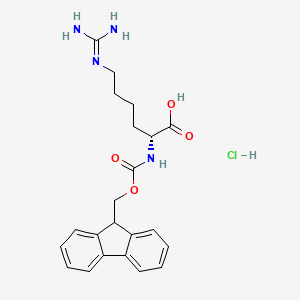
![4-Bromo-2-(methylthio)oxazolo[4,5-c]pyridine](/img/structure/B13133997.png)
![5'-(((2-((Bis(pyridin-2-ylmethyl)amino)methyl)phenyl)amino)methyl)-2'-chloro-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13134006.png)
